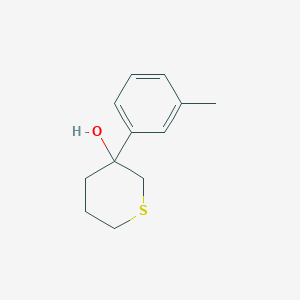

3-(3-Methylphenyl)thian-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

3-(3-methylphenyl)thian-3-ol |

InChI |

InChI=1S/C12H16OS/c1-10-4-2-5-11(8-10)12(13)6-3-7-14-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |

InChI Key |

NPRAFLDNFUUNTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCSC2)O |

Origin of Product |

United States |

Mechanistic Investigations of Thiane Ring Formation and Reactions of Thianols

Elucidation of Reaction Pathways for Thiane (B73995) Synthesis

The formation of the thiane ring, a six-membered sulfur-containing heterocycle, can be achieved through various synthetic routes, primarily involving cyclization reactions. These methods rely on the formation of carbon-sulfur bonds to construct the heterocyclic core.

Detailed Mechanistic Studies of Cyclization Processes, including Nucleophilic Substitution and Ring-Closing Reactions

The synthesis of thianes often involves intramolecular cyclization, where a sulfur nucleophile attacks an electrophilic carbon center within the same molecule to form the ring. A common strategy is the intramolecular nucleophilic substitution (SN2) reaction of a haloalkyl thiol. In this process, a precursor molecule containing both a thiol (-SH) group and a leaving group (such as a halide) at appropriate positions is used.

The mechanism proceeds as follows:

Deprotonation: A base removes the acidic proton from the thiol group, generating a more potent thiolate nucleophile (-S⁻).

Intramolecular Attack: The negatively charged thiolate attacks the carbon atom bearing the leaving group. This attack typically follows an SN2 pathway, resulting in the inversion of stereochemistry if the carbon is chiral.

Ring Closure: The displacement of the leaving group closes the ring, forming the thiane structure.

Ring-closing metathesis (RCM) has also emerged as a powerful method for constructing macrocyclic systems and can be applied to thiane synthesis. cmu.edu This reaction utilizes a ruthenium catalyst to form a carbon-carbon double bond within a molecule, leading to cyclization. cmu.edu

Another key pathway is the nucleophilic ring-opening of smaller sulfur heterocycles, such as thiiranes (three-membered rings), followed by intramolecular cyclization. beilstein-journals.orgnih.govrsc.org For instance, the reaction of a thiirane with a nucleophile can generate a thiolate, which can then undergo an intramolecular SN2 reaction if a suitable electrophilic site is present in the molecule. beilstein-journals.orgnih.gov

| Cyclization Method | Key Precursor | General Mechanism | Key Intermediates |

| Intramolecular SN2 | Haloalkyl thiol | Thiolate formation followed by intramolecular nucleophilic attack. | Thiolate anion |

| Nucleophilic Ring Opening | Thiirane derivative | Ring opening by a nucleophile, followed by intramolecular displacement. | Thiolate intermediate |

| Ring-Closing Metathesis | Diene with a sulfur atom | Catalytic formation of an intramolecular C=C bond. | Metallocyclobutane |

Pericyclic and Cycloaddition Mechanisms in Sulfur Heterocycle Formation

Pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state, offer another avenue for synthesizing sulfur heterocycles. Cycloaddition reactions, a subset of pericyclic reactions, are particularly relevant.

The hetero-Diels-Alder reaction is a prominent example, where a conjugated diene reacts with a heterodieneophile containing a C=S double bond (a thione). This [4+2] cycloaddition forms a six-membered ring with a sulfur atom incorporated. The reaction is typically concerted and stereospecific. youtube.com

1,3-Dipolar cycloadditions can also be employed. In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring, but variations of this chemistry can lead to the formation of six-membered rings or serve as precursors for them. youtube.com The reaction of N-sulfinyl amines or sulfur diimides with cyclopropenones in the presence of a metal carbonyl catalyst can lead to various sulfur-containing heterocycles. clockss.org

These cycloaddition strategies are highly valuable as they can introduce multiple stereocenters in a single, controlled step. youtube.com

| Reaction Type | Reactants | Ring Size Formed | Key Features |

| Hetero-Diels-Alder | Conjugated diene + Thiocarbonyl compound | 6-membered | Concerted, stereospecific |

| 1,3-Dipolar Cycloaddition | 1,3-dipole + Dipolarophile | 5-membered (typically) | Can be used to build complex heterocyclic systems |

| Metal-Catalyzed Cycloaddition | Cyclopropenone + Sulfur-containing heterocumulene | Various | Forms novel heterocyclic structures clockss.org |

Reaction Mechanisms Involving the Thian-3-ol Moiety

The thian-3-ol moiety possesses a hydroxyl group, which is a key site for various chemical transformations. The reactivity of this functional group is central to the derivatization of 3-(3-Methylphenyl)thian-3-ol.

Mechanistic Insights into Functional Group Transformations of Thianols

The hydroxyl group of thian-3-ols can undergo a range of functional group transformations typical of alcohols. solubilityofthings.comyoutube.comorganic-synthesis.com

Oxidation: The secondary alcohol in the thian-3-ol can be oxidized to a ketone (thian-3-one). Common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation can be used. The mechanism of the Swern oxidation involves the formation of an alkoxysulfonium salt, followed by an intramolecular E2-type elimination to yield the ketone.

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or a halide. youtube.com Treatment with thionyl chloride (SOCl₂) can convert the alcohol to a chloride via an SN2 mechanism. youtube.com Alternatively, protonation of the hydroxyl group by a strong acid allows it to leave as a water molecule, forming a carbocation that can be attacked by a nucleophile in an SN1 reaction. youtube.com

Etherification: Deprotonation of the alcohol with a strong base (like sodium hydride) forms an alkoxide, which is a potent nucleophile. This alkoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether. youtube.com

| Transformation | Reagent(s) | Product Functional Group | General Mechanism |

| Oxidation | PCC, Swern Oxidation reagents | Ketone | Formation of a reactive intermediate followed by elimination. |

| Substitution (to Halide) | SOCl₂, HBr | Alkyl Halide | SN2 or SN1 after converting -OH to a good leaving group. youtube.com |

| Etherification | NaH, then Alkyl Halide | Ether | SN2 attack of the corresponding alkoxide. youtube.com |

Rearrangement Processes Affecting Thiane and Thianol Structures

Thiane and thianol structures can undergo rearrangement reactions, often driven by the formation of a more stable intermediate, such as a stabilized carbocation. masterorganicchemistry.com

The Pinacol rearrangement is a classic example that can occur in 1,2-diols. libretexts.org A related process, the semipinacol rearrangement, can happen with thianols under certain conditions. libretexts.org If a carbocation is formed adjacent to the hydroxyl-bearing carbon (for example, through the loss of a leaving group), a 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation. The hydroxyl group can then assist in the rearrangement by donating a lone pair to form a protonated ketone, which is then deprotonated. libretexts.org

Ring expansion and contraction reactions are also possible. For instance, the formation of a carbocation on a side chain attached to the thiane ring can induce a ring-expansion rearrangement to relieve ring strain and form a more stable seven-membered ring. masterorganicchemistry.com

Influence of Electronic and Steric Factors on Thianol Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are governed by a combination of electronic and steric effects.

Electronic Effects: The 3-methylphenyl group attached to the C3 position of the thiane ring has a notable electronic influence. The methyl group is weakly electron-donating through induction and hyperconjugation. The phenyl ring can participate in resonance. These factors can stabilize any positive charge that develops at the C3 position during a reaction, for instance, in an SN1-type substitution. The presence of electron-withdrawing groups on the aromatic ring would have the opposite effect, destabilizing a carbocation and potentially favoring an SN2 mechanism. masterorganicchemistry.com

Steric Factors: The bulkiness of the 3-methylphenyl group creates steric hindrance around the C3 position and the hydroxyl group. This can affect the rate and regioselectivity of reactions. For example, a nucleophile's approach to the C3 carbon might be hindered, slowing down SN2 reactions at this center. nih.gov In nucleophilic ring-opening reactions of unsymmetrical thianes, the nucleophile generally attacks the less substituted carbon due to steric hindrance. researchgate.net However, electronic effects can sometimes override steric control, especially if a carbocation-like transition state can be stabilized at the more substituted position. researchgate.net

The interplay between these factors is crucial. For example, in the formation of the thiane ring via intramolecular cyclization, the substitution pattern on the carbon chain will influence the ease of ring closure due to both steric constraints and the electronic nature of the substituents. nasa.gov

| Factor | Influence on this compound | Example Reaction Affected |

| Electronic | The methylphenyl group can stabilize a carbocation at C3. | SN1 substitution at the C3 position. |

| Steric | The bulky methylphenyl group can hinder nucleophilic attack at C3. | SN2 substitution at the C3 position. |

| Conformational | The preferred chair conformation of the thiane ring can influence the accessibility of reactive sites. | Oxidation of the hydroxyl group. |

Stereochemical and Conformational Analysis of 3 3 Methylphenyl Thian 3 Ol

Conformational Preferences of the Thiane (B73995) Ring System

The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, shares many conformational features with its well-studied carbocyclic analogue, cyclohexane. Its flexibility allows it to adopt several conformations, with the chair form being the most stable.

Similar to cyclohexane, the thiane ring predominantly exists in a chair conformation to minimize both angle strain and torsional strain. youtube.com Gas-phase studies have confirmed a chair conformation for the parent thiane molecule. scispace.com In this conformation, the substituents on the ring carbons can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are located in the approximate plane of the ring. youtube.com

The introduction of substituents onto the thiane ring can lead to deviations from an ideal chair geometry. The size and electronic nature of the substituents influence bond angles and torsional angles within the ring. In 3-(3-Methylphenyl)thian-3-ol, the presence of a hydroxyl group and a bulky 3-methylphenyl group at the same carbon atom (C-3) induces significant steric interactions that affect the ring's geometry. The conformation will adapt to reduce these steric clashes, potentially leading to a slightly flattened or distorted chair structure compared to unsubstituted thiane.

The thiane ring is not static; it undergoes a dynamic process known as ring inversion or ring flipping. scribd.com During this process, one chair conformation converts into another, interchanging the axial and equatorial positions. libretexts.org Any substituent that is axial in one chair form becomes equatorial in the flipped conformation, and vice versa. libretexts.org

This inversion is not instantaneous and must overcome an energy barrier. scribd.com The barrier to ring inversion is a critical parameter that defines the conformational mobility of the ring system. For six-membered heterocycles, these barriers are influenced by the nature of the heteroatom and the substituents present. The energy barrier for ring inversion in thiane derivatives can be determined experimentally using techniques like variable temperature NMR spectroscopy. nih.govchemrxiv.org

| Compound | Method | Barrier (kcal/mol) |

|---|---|---|

| Thianthrene tetraoxide derivative | Variable Temperature 13C NMR | 6.5 nih.gov |

| trans-Thianthrene dioxide derivative | Variable Temperature 13C NMR | 9.35 nih.gov |

| Dihydrodibenzothiepine derivative (1-SO₂) | Variable Temperature ¹H NMR | > corresponding value for 1-S chemrxiv.org |

The stability of a particular chair conformation in a substituted thiane is largely determined by the steric interactions involving the substituents. Generally, conformations that place bulky substituents in the more spacious equatorial position are energetically favored over those with bulky groups in the sterically hindered axial position. youtube.com An axial substituent experiences destabilizing steric interactions with the other axial atoms or groups on the same side of the ring, known as 1,3-diaxial interactions. youtube.com

In the case of this compound, both the hydroxyl and the 3-methylphenyl groups are at the C-3 position. The two possible chair conformations would involve an equilibrium between the conformer with the 3-methylphenyl group in an axial position and the hydroxyl in an equatorial position, and the conformer with the 3-methylphenyl group equatorial and the hydroxyl axial. Due to the significant steric bulk of the 3-methylphenyl group compared to the hydroxyl group, the conformational equilibrium is expected to strongly favor the conformer where the 3-methylphenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy for the equatorial-to-axial equilibrium. Larger A-values indicate a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.9-1.0 |

| -CH₃ | 1.7 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Note: A-values are typically measured for cyclohexane derivatives but provide a good approximation for the steric demands in thiane systems.

Stereochemical Aspects of the 3-Thianol Moiety

The substitution pattern in this compound creates a chiral molecule, necessitating an analysis of its stereochemical properties.

The C-3 carbon of this compound is a stereocenter because it is bonded to four different groups: the C-2 and C-4 atoms of the thiane ring, a hydroxyl group, and a 3-methylphenyl group. Consequently, the molecule exists as a pair of enantiomers: (R)-3-(3-Methylphenyl)thian-3-ol and (S)-3-(3-Methylphenyl)thian-3-ol. These enantiomers are non-superimposable mirror images of each other. youtube.com

While this specific molecule does not have additional stereocenters to form diastereomers, the concept of diastereomerism is crucial in substituted thianols with more than one chiral center. youtube.com Diastereomers are stereoisomers that are not mirror images of each other. youtube.com For instance, if another substituent were present on the thiane ring, it would create additional stereoisomers, and the relationship between non-enantiomeric pairs would be diastereomeric.

The relative stereochemistry in this compound refers to the spatial arrangement of the hydroxyl and 3-methylphenyl groups relative to the ring. As discussed in the conformational analysis, these two groups will be positioned with one axial and one equatorial in the preferred chair conformations. The two chair conformers that are in equilibrium are diastereomeric with respect to their conformation, though they represent the same constitutional isomer and configuration.

Determining the absolute configuration (the actual R or S designation) of a chiral center is a critical aspect of stereochemistry. wikipedia.org For a pure enantiomer of this compound, several analytical techniques can be employed to unambiguously assign its three-dimensional structure.

X-ray Crystallography: This is considered the definitive method for determining absolute configuration. wikipedia.orgpurechemistry.org If a suitable single crystal of one enantiomer can be grown, X-ray diffraction analysis can produce a detailed three-dimensional map of the atomic positions, revealing the exact spatial arrangement and thus the absolute stereochemistry. purechemistry.org

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often by derivatizing the molecule with a chiral auxiliary of known configuration. purechemistry.org This process creates a mixture of diastereomers, which will have distinct NMR spectra. By analyzing the differences in the spectra, the configuration of the original molecule can be deduced. purechemistry.org

Dynamic Stereochemistry and Conformational Interconversion in this compound.

Further empirical research, including techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy or computational chemistry studies, would be required to elucidate the specific conformational preferences and energy barriers to ring inversion for this molecule.

Theoretical and Computational Chemistry Studies of 3 3 Methylphenyl Thian 3 Ol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational efficiency. For 3-(3-Methylphenyl)thian-3-ol, DFT calculations would be employed to determine its most stable geometric structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its intermolecular interactions.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Computational Approaches to Conformational Analysis of Thian-3-ols

The thian ring in this compound is not planar and can adopt various conformations. Conformational analysis is therefore crucial to understand the three-dimensional shape of the molecule and the relative stabilities of its different spatial arrangements.

Identification of Energy Minima and Transition States on Potential Energy Surfaces

A key aspect of conformational analysis is the exploration of the potential energy surface (PES) of the molecule. The PES is a mathematical landscape that describes the energy of the molecule as a function of its geometry. By systematically varying key dihedral angles within the thian ring and the orientation of the 3-methylphenyl group, computational methods can identify the various stable conformations (energy minima) and the energy barriers between them (transition states).

Analysis of Conformational Free Energies and Equilibria

For a complete picture of the conformational preferences of this compound, it is necessary to calculate the conformational free energies. These calculations take into account not only the electronic energy but also the vibrational, rotational, and translational contributions to the total energy at a given temperature. By comparing the free energies of the different conformers, their relative populations at equilibrium can be predicted. This information is vital for understanding which conformation is most likely to be present under specific conditions and to participate in chemical reactions.

A hypothetical data table illustrating the results of a conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| Chair (axial -OH) | 0.00 | 0.00 | 75 |

| Chair (equatorial -OH) | 0.50 | 0.45 | 20 |

| Twist-Boat | 2.50 | 2.80 | 5 |

Theoretical Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate its reactivity in various chemical transformations. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them.

By calculating the energies of these species, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Furthermore, the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction, offering a detailed understanding of the reaction pathway. For instance, the mechanism of dehydration or oxidation of the thianol could be explored using these computational techniques.

Electronic Structure Analysis, including HOMO-LUMO Gap and Molecular Orbitals, for Reactivity Prediction.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. wuxiapptec.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net A small HOMO-LUMO gap, on the other hand, indicates that the molecule is more polarizable and can be easily excited, suggesting higher chemical reactivity. irjweb.comresearchgate.net The energies of these frontier molecular orbitals (FMOs) and their gap can be calculated using computational methods like Density Functional Theory (DFT). nih.govmdpi.com

The spatial distribution of the HOMO and LUMO is also crucial. The regions of a molecule where the HOMO is localized are the most probable sites for electrophilic attack, as this is where the electron density is highest and most available for donation. In contrast, the localization of the LUMO indicates the most probable sites for nucleophilic attack, where the molecule is most capable of accepting electron density. wuxiapptec.com The symmetry of these orbitals plays a significant role in determining the feasibility of certain reaction pathways, as orbital symmetry must be conserved during a chemical reaction.

For a molecule like this compound, which contains a sulfur heterocycle and an aromatic ring, the electronic properties would be influenced by the interplay of these structural features. The lone pairs on the sulfur and oxygen atoms would likely contribute significantly to the HOMO, making these sites potential centers of nucleophilicity. The aromatic ring provides a delocalized π-system that will also be a key feature of the frontier orbitals. The precise energies and distributions would require specific computational modeling.

While detailed research findings and specific data tables for the electronic structure of this compound are not available in the public domain based on the conducted search, the principles of computational chemistry provide a robust framework for its theoretical investigation. Such studies would calculate the HOMO and LUMO energies and visualize their distributions to predict the compound's reactivity and potential reaction mechanisms.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 3-(3-Methylphenyl)thian-3-ol in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the entire proton and carbon framework, confirm the substitution pattern, and investigate the molecule's conformational dynamics.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The thiane (B73995) ring is expected to adopt a chair conformation, leading to chemically distinct axial and equatorial proton environments.

Thiane Ring Protons: The protons on the saturated thiane ring (positions 2, 4, 5, and 6) will appear as complex multiplets in the aliphatic region of the spectrum. The protons at C2 and C4, being adjacent to the electron-withdrawing sulfur atom and the substituted C3 carbon, are expected to be deshielded compared to those at C5 and C6. Due to the chair conformation, distinct signals are anticipated for axial and equatorial protons, with characteristic geminal (~12-15 Hz) and vicinal (axial-axial: ~8-13 Hz; axial-equatorial: ~2-5 Hz; equatorial-equatorial: ~2-5 Hz) coupling constants.

Aromatic Protons: The 3-methylphenyl (m-tolyl) group will exhibit a characteristic pattern in the aromatic region (~7.0–7.3 ppm). Four distinct signals are expected, corresponding to the protons at positions 2', 4', 5', and 6'. The proton at C2' might appear as a singlet or a finely split triplet, while the others will show doublet or triplet multiplicities based on their coupling to neighboring protons.

Methyl Protons: The methyl group attached to the aromatic ring is expected to produce a sharp singlet at approximately 2.35 ppm.

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It can be confirmed by its disappearance upon the addition of a few drops of D₂O to the NMR sample.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| OH | 1.5 - 4.0 | Broad Singlet |

| Thiane CH₂ (C2, C4, C5, C6) | 1.8 - 3.2 | Complex Multiplets |

| Ar-CH₃ | ~2.35 | Singlet |

| Ar-H (C2', C4', C5', C6') | 7.0 - 7.3 | Multiplets |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. With proton decoupling, each unique carbon atom gives a single sharp peak.

Thiane Ring Carbons: The quaternary carbon C3, bonded to the hydroxyl group, the aryl group, and two other carbons, is expected to appear significantly downfield in the 70–80 ppm range. The carbons adjacent to the sulfur atom (C2 and C6) would resonate around 30–40 ppm, while the remaining ring carbons (C4 and C5) would be found further upfield.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120–145 ppm). These include two quaternary carbons (C1' and C3') and four protonated (CH) carbons. The ipso-carbon C1' (attached to the thiane ring) and the methyl-bearing C3' will have characteristic chemical shifts.

Methyl Carbon: The methyl carbon of the tolyl group is expected to have a chemical shift of approximately 21.5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (C-OH) | 70 - 80 |

| C2, C6 (CH₂) | 30 - 40 |

| C4, C5 (CH₂) | 25 - 35 |

| Ar-CH₃ | ~21.5 |

| Ar-C (CH) | 122 - 130 |

| Ar-C (Quaternary) | 135 - 145 |

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between vicinally coupled protons within the thiane ring (e.g., H4↔H5, H5↔H6) and within the aromatic ring, confirming the connectivity mapped out by coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. columbia.edulibretexts.orgcolumbia.edu It provides a definitive link between the ¹H and ¹³C assignments, for example, connecting the aromatic proton signals to their corresponding aromatic carbon signals. columbia.edulibretexts.orgcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the stereochemistry, specifically the preferred orientation (axial or equatorial) of the 3-methylphenyl group on the thiane ring. If the aryl group is in an axial position, NOE cross-peaks would be observed between its ortho-protons (H2' and H6') and the axial protons on the same side of the thiane ring (e.g., axial H5). Conversely, an equatorial aryl group would show NOEs to nearby equatorial and axial protons. researchgate.net

The thiane ring undergoes a rapid chair-to-chair ring inversion at room temperature, resulting in time-averaged NMR signals for the axial and equatorial protons. Low-temperature NMR studies can be used to probe this dynamic process. researchgate.net

By lowering the temperature of the NMR experiment, the rate of ring inversion can be slowed. At a specific temperature, known as the coalescence temperature, the separate signals for an axial/equatorial pair will broaden and merge into a single broad peak. Upon further cooling, below the coalescence temperature, the exchange becomes slow on the NMR timescale, and sharp, distinct signals for the individual axial and equatorial protons of the frozen conformers can be observed. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the ring inversion process, providing valuable insight into the conformational flexibility of the heterocyclic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pathway Elucidation

HRMS provides the highly accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₁₂H₁₆OS). The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.

The molecular formula C₁₂H₁₆OS yields a calculated exact mass of 208.0922 for the molecular ion [M]⁺˙. Common fragmentation pathways in mass spectrometry for this type of molecule would include: libretexts.orglibretexts.orgwikipedia.org

Dehydration: Loss of a water molecule (H₂O, 18.0106 Da) from the molecular ion, a common fragmentation for alcohols, would yield a fragment ion at m/z 190.0816. libretexts.org

Alpha-Cleavage: Cleavage of the C3-C4 bond or C2-C3 bond, leading to the loss of alkyl or thioalkyl radicals.

Loss of Aryl Group: Cleavage of the bond between C3 and the phenyl ring can lead to the formation of a [M - C₇H₇]⁺ ion (loss of the tolyl radical) or a stable tolyl cation [C₇H₇]⁺ at m/z 91.

Ring Cleavage: The thiane ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄) or thioformaldehyde (B1214467) (CH₂S). whitman.edu

Table 3: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z |

| [C₁₂H₁₆OS]⁺˙ | Molecular Ion | 208.0922 |

| [C₁₂H₁₅OS]⁺ | Loss of H radical | 207.0844 |

| [C₁₂H₁₄S]⁺˙ | Loss of H₂O | 190.0816 |

| [C₇H₇]⁺ | Tolyl Cation | 91.0548 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. libretexts.orgpressbooks.pub

The spectrum of this compound is expected to be dominated by absorptions corresponding to the hydroxyl, aromatic, and aliphatic C-H groups.

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding of the tertiary hydroxyl group. libretexts.orgspectroscopyonline.com

C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹) correspond to the aromatic C-H stretching vibrations. Stronger absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) are due to the aliphatic C-H stretching of the thiane and methyl groups. pressbooks.pub

C=C Stretch: Aromatic ring stretching vibrations will produce one or more medium-intensity sharp bands in the 1450–1610 cm⁻¹ region.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond is expected to give a moderate to strong absorption in the 1100–1210 cm⁻¹ range. spectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1610 | Medium, Sharp |

| Tertiary Alcohol | C-O Stretch | 1100 - 1210 | Medium-Strong |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)thian-3-ol, and what critical parameters influence yield?

Methodological Answer: A three-step synthesis protocol can be adapted from analogous thiazolidinone derivatives. For example:

Step 1 : React metatoluidine with carbon disulfide (CS2) in ethanol under basic conditions (e.g., triethylamine) to form a thiourea intermediate.

Step 2 : Treat the intermediate with sodium chloroacetate in aqueous acidic conditions to cyclize into the thiazolidinone core.

Step 3 : Acidify with HCl to precipitate the final product.

Critical Parameters :

- Temperature control during CS2 addition (ice bath to prevent exothermic side reactions).

- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to CS2).

- Recrystallization solvents (e.g., chloroform for purity) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic and heterocyclic groups) and intermolecular interactions (e.g., C–H···π bonds). For example, deviations from planarity in the thianol ring can be quantified with RMSD values .

- NMR Spectroscopy : Confirm substitution patterns (e.g., <sup>1</sup>H NMR for methyl group protons at δ ~2.3 ppm; <sup>13</sup>C NMR for carbonyl/thioether carbons).

- IR Spectroscopy : Identify functional groups (e.g., S=O stretches at ~1200 cm<sup>−1</sup>) .

Q. How can aqueous solubility and partitioning behavior be experimentally determined for this compound?

Methodological Answer:

- Shake-Flask Method : Measure solubility in water-saturated octanol and buffer solutions (pH 7.4) at 25°C. Use HPLC-UV for quantification.

- Thermodynamic Analysis : Compare experimental data with predictive models (e.g., Hansen solubility parameters) to identify outliers. Note that methyl-substituted aromatics often exhibit lower solubility due to hydrophobic effects .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting point, solubility) be resolved?

Methodological Answer:

- Multi-Lab Validation : Replicate measurements under standardized conditions (e.g., IUPAC protocols). For example, discrepancies in melting points (~2–3°C variations) may arise from polymorphic forms or impurities.

- Data Cross-Referencing : Compare results with authoritative databases (e.g., NIST Chemistry WebBook, ChemIDplus) and peer-reviewed studies. For instance, boiling point data for m-Methylphenol derivatives show ±0.9 K variability across 18 studies .

Q. What computational strategies are effective in modeling the intermolecular interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze non-covalent interactions (e.g., C–H···π, van der Waals forces).

- Molecular Dynamics (MD) Simulations : Simulate crystal packing using force fields (e.g., AMBER) to assess stabilization energy contributions. For example, disordered methyl groups in the crystal lattice may require occupancy refinement .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

Methodological Answer:

- LC-MS/MS Profiling : Monitor reaction mixtures for side products (e.g., oxidation to sulfoxide derivatives).

- Acid Stability Testing : Expose the compound to varying HCl concentrations (1–6 N) and track decomposition via TLC or NMR. Chloroform recrystallization may remove acid-sensitive impurities .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation, acylation) of the thianol moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.